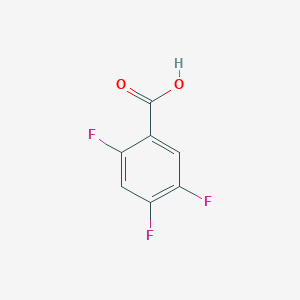

2,4,5-Trifluorobenzoic acid

货号 B125228

:

446-17-3

分子量: 176.09 g/mol

InChI 键: AKAMNXFLKYKFOJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US05233085

Procedure details

A 250 mL single-neck flask equipped with a condenser and a magnetic stirrer was charged with 30.00 g of 3,4,6-trifluorophthalic acid, and 200 mL of dimethyl sulfoxide. The reaction mixture was then heated with stirring for 27.5 hr. at a bath temperature of 149° C. The flask was then allowed to cool to room temperature and the contents were poured into 500 mL of water, and extracted with 4×200 mL of ethyl acetate. The combined organic extracts were washed with water (2×200 mL), dried over magnesium sulfate, filtered, and the solvent removed on a rotary evaporator followed by drying at the pump overnight. The crude product was then dissolved in 25 mL of ethyl acetate and introduced at the top of a silica column (4.5 cm ID×56 cm, flushed with hexane). The product was then eluted with 90:10 hexane:ethyl acetate under a slight nitrogen pressure, and the fractions (500 mL each) were monitored by gas chromatography. The fractions containing the product were combined, the solvent removed on a rotary evaporator, and then dried at the pump overnight to give 2,4,5-trifluorobenzoic acid as a light yellow solid. Recrystallization of the product from toluene (50 mL, ca. 60° C.) gave a white product (66.9% overall yield).

Name

3,4,6-trifluorophthalic acid

Quantity

30 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[C:10]([F:11])=[CH:9][C:8]([F:12])=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1C(O)=O.CS(C)=O>O>[F:12][C:8]1[CH:9]=[C:10]([F:11])[C:2]([F:1])=[CH:3][C:4]=1[C:5]([OH:7])=[O:6]

|

Inputs

Step One

|

Name

|

3,4,6-trifluorophthalic acid

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(C(=O)O)=C(C=C1F)F)C(=O)O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring for 27.5 hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 250 mL single-neck flask equipped with a condenser and a magnetic stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

temperature of 149° C

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 4×200 mL of ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic extracts were washed with water (2×200 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by drying at the pump overnight

|

|

Duration

|

8 (± 8) h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The crude product was then dissolved in 25 mL of ethyl acetate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

introduced at the top of a silica column (4.5 cm ID×56 cm, flushed with hexane)

|

WASH

|

Type

|

WASH

|

|

Details

|

The product was then eluted with 90:10 hexane

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The fractions containing the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at the pump overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

27.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C(=O)O)C=C(C(=C1)F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |